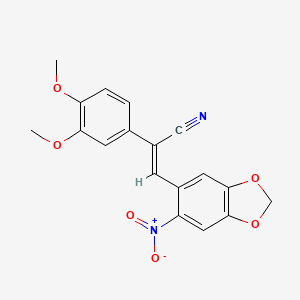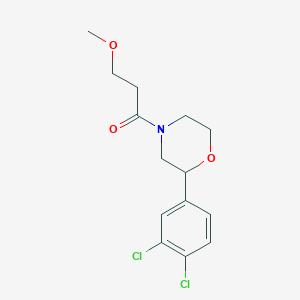
2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile, also known as DMBA-NBO, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of acrylonitriles, which are organic compounds that contain a nitrile group attached to an acrylic group. DMBA-NBO has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.
Mécanisme D'action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and survival. 2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C, which are known to play a role in cancer cell proliferation. Additionally, 2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile has been shown to activate the p53 tumor suppressor pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer activity, 2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile has been shown to exhibit anti-inflammatory and antioxidant properties. This compound has also been shown to modulate the immune system and to have potential applications in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile has several advantages for use in lab experiments. It is a readily available compound that can be synthesized in high purity and high yields. Additionally, 2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile has been extensively studied and its properties and potential applications are well understood. However, there are also some limitations to the use of 2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile in lab experiments. This compound is highly reactive and can be toxic at high concentrations, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research on 2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile. One potential direction is the development of new cancer therapies based on the anti-cancer activity of 2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile. Additionally, further research is needed to fully understand the mechanism of action of 2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile and to identify its molecular targets. This compound also has potential applications in the treatment of autoimmune diseases and in the modulation of the immune system, which could be explored in future research. Finally, the synthesis and optimization of 2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile derivatives could lead to the development of new compounds with enhanced properties and potential applications.
Méthodes De Synthèse
The synthesis of 2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile involves the reaction of 3,4-dimethoxyphenylacetonitrile with 6-nitro-1,3-benzodioxole in the presence of a base catalyst such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which undergoes a cyclization reaction to yield the final product. The synthesis of 2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile has been optimized to yield high purity and high yields, making it a readily available compound for research purposes.
Applications De Recherche Scientifique
2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile has been extensively studied for its potential applications in scientific research. One of the most promising applications of 2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile is in the field of cancer research. 2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile has been shown to exhibit potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
(Z)-2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O6/c1-23-15-4-3-11(6-16(15)24-2)13(9-19)5-12-7-17-18(26-10-25-17)8-14(12)20(21)22/h3-8H,10H2,1-2H3/b13-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGPFRWHPAUQCI-WLRTZDKTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C/C2=CC3=C(C=C2[N+](=O)[O-])OCO3)/C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5377018.png)
![1-(2-fluorophenyl)-4-({[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B5377020.png)
![4-amino-2-{[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]thio}-5-pyrimidinecarbonitrile](/img/structure/B5377027.png)
![N-ethyl-5-[(2-fluorophenoxy)methyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5377034.png)
![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-9-octadecenamide](/img/structure/B5377053.png)
![3,5-dichloro-4-({3-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinyl}methyl)pyridine](/img/structure/B5377055.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5377071.png)
![4-cyclopentyl-N-[1-(3-methylpyridin-2-yl)propyl]pyrimidin-2-amine](/img/structure/B5377076.png)

![5-(dimethylamino)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5377091.png)
![N-[2-(2-isopropyl-1,3-thiazol-4-yl)ethyl]-4-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5377099.png)
![N-[1-(3-methoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5377106.png)
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B5377109.png)
![4-bromo-2-methoxy-6-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5377114.png)